6E-nonenoic acid

Übersicht

Beschreibung

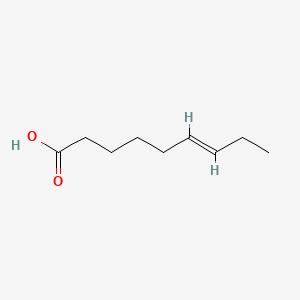

. It is characterized by the presence of a double bond at the sixth carbon atom in the nonenoic acid chain. This compound is a member of the broader class of unsaturated fatty acids and is known for its role in various biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6E-Nonenoic acid can be synthesized through several methods, including the oxidation of nonenyl alcohols and the hydrolysis of nonenyl esters. One common synthetic route involves the use of olefin metathesis reactions, where nonenyl derivatives are subjected to catalytic conditions to form the desired acid .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nonenoic acid precursors. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

6E-Nonenoic acid can be oxidized using various oxidizing agents, leading to the formation of nonenoic acid derivatives such as aldehydes and ketones.

-

Common Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Major Products Formed: Nonenal and nonanoic acid.

Reduction Reactions

The compound can be reduced to form saturated fatty acids.

-

Common Reducing Agents: Hydrogen gas (H2) in the presence of metal catalysts like palladium on carbon (Pd/C).

-

Major Products Formed: Nonanoic acid.

-

Catalytic Hydrogenation: Homogeneous catalysts can reduce carboxylic acid esters with molecular hydrogen . Pincer-type catalysts are effective for the hydrogenation of carboxylic acid esters .

Substitution Reactions

This compound can participate in substitution reactions where the double bond is targeted by electrophiles or nucleophiles.

-

Common Reagents: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

-

Major Products Formed: Halogenated nonenoic acids.

Lactonization via Enantioselective Oxidation

Enantioselective oxidation of non-activated primary and secondary C(sp3)–H bonds can lead to the formation of chiral γ-lactones .

Reaction with Metals

Iridium complexes can react with this compound derivatives, leading to the formation of dearomatized species and other products .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of nonenoic acid precursors. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields and purity.

Synthetic Routes

This compound can be synthesized through several methods, including the oxidation of nonenyl alcohols and the hydrolysis of nonenyl esters. Olefin metathesis reactions are also employed, where nonenyl derivatives are subjected to catalytic conditions to form the desired acid.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Precursor in Organic Synthesis

6E-Nonenoic acid serves as a crucial precursor in the synthesis of various organic compounds. Its unique double bond at the sixth carbon position allows it to participate in numerous chemical reactions, facilitating the formation of complex molecules. This property makes it valuable in the development of pharmaceuticals and agrochemicals.

2. Polymer Production

The compound is utilized in polymer chemistry, where it acts as a monomer for producing polyunsaturated polymers. These polymers are essential in creating materials with specific mechanical and thermal properties.

Biological Applications

1. Role in Lipid Metabolism

Research indicates that this compound plays a significant role in lipid metabolism. It is involved in cellular processes that regulate energy storage and utilization. Studies have shown that fatty acids like this compound can influence membrane fluidity and function, affecting cellular signaling pathways.

2. Therapeutic Potential

Investigations into the therapeutic effects of this compound have revealed its potential in modulating lipid-related disorders. For instance, its anti-inflammatory properties are being explored for treating conditions such as obesity and diabetes.

Industrial Applications

1. Surfactants and Emulsifiers

In industrial settings, this compound is employed in the production of surfactants and emulsifiers. These substances are vital in formulating personal care products, detergents, and food additives due to their ability to reduce surface tension and stabilize mixtures.

2. Lubricants and Plasticizers

The compound is also used as a lubricant and plasticizer in various manufacturing processes. Its incorporation into formulations enhances flexibility and durability, making it suitable for applications in automotive and construction industries.

Case Studies

Wirkmechanismus

The mechanism of action of 6E-Nonenoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

8-Methyl-6-nonenoic acid: This compound has a similar structure but includes a methyl group at the eighth carbon atom.

Nonanoic acid: A saturated fatty acid without the double bond present in 6E-Nonenoic acid.

Uniqueness: this compound’s unique feature is the presence of the double bond at the sixth carbon, which imparts distinct chemical reactivity and biological properties compared to its saturated and methylated counterparts .

Biologische Aktivität

6E-nonenoic acid, also known as (E)-8-methyl-6-nonenoic acid, is a fatty acid derivative that has garnered attention for its potential biological activities, particularly in relation to its role in capsaicin biosynthesis and its effects on mitochondrial function. This article reviews the current understanding of the biological activity of this compound, supported by various studies and findings.

This compound has the molecular formula and is characterized by a double bond in the trans configuration. This structural feature contributes to its reactivity and biological interactions.

1. Role in Capsaicin Biosynthesis

Research indicates that this compound plays a crucial role in the biosynthesis of capsaicin, a compound responsible for the pungency in peppers. It has been shown that when supplied individually or in combination with vanillylamine, this compound significantly enhances capsaicin production. This suggests its importance in determining the pungency levels in Capsicum species .

2. Effects on Mitochondrial Function

Studies have explored the effects of related compounds, such as nonanoic acid and 4-hydroxy-2-nonenal (HNE), on mitochondrial function. These compounds can influence uncoupling proteins (UCPs) which play a role in thermogenesis and oxidative stress defense. Notably, HNE was found to activate UCP1, although the effects of this compound specifically on UCPs remain less clear .

Table 1: Summary of Biological Activities of this compound

The mechanisms through which this compound exerts its biological effects may involve:

- Interaction with Enzymes : It may influence enzymes involved in metabolic pathways leading to capsaicin production.

- Modulation of Mitochondrial Activity : By affecting UCPs, it may alter energy expenditure and oxidative stress responses.

Eigenschaften

IUPAC Name |

(E)-non-6-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4H,2,5-8H2,1H3,(H,10,11)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSOISAMGWYNQX-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31502-23-5 | |

| Record name | 6-Nonenoic acid (E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.